molecular formula C12H14N4O B3858589 1-(2-furyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone

1-(2-furyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone

Cat. No. B3858589
M. Wt: 230.27 g/mol
InChI Key: RIHHIVLCEBMXTI-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as FEMPH and has been synthesized using different methods. FEMPH has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Additionally, researchers have identified various future directions for FEMPH research.

Mechanism of Action

The mechanism of action of FEMPH is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. FEMPH has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
FEMPH has been shown to have various biochemical and physiological effects. In cancer cells, FEMPH has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In neurodegenerative diseases, FEMPH has been shown to reduce oxidative stress and neuroinflammation by inhibiting the activity of key enzymes involved in these processes. In infectious diseases, FEMPH has been shown to have antiviral and antibacterial properties by inhibiting the replication of viral and bacterial pathogens.

Advantages and Limitations for Lab Experiments

FEMPH has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, FEMPH also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for FEMPH research, including the development of FEMPH-based drugs for the treatment of cancer, neurodegenerative diseases, and infectious diseases. Additionally, researchers are exploring the potential use of FEMPH as a diagnostic tool for detecting cancer and other diseases. Furthermore, researchers are investigating the use of FEMPH in combination with other drugs to enhance its therapeutic effects. Finally, researchers are exploring the potential use of FEMPH in agriculture as a natural pesticide.
Conclusion
In conclusion, 1-(2-furyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FEMPH has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Additionally, researchers have identified various future directions for FEMPH research.

Scientific Research Applications

FEMPH has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, FEMPH has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, FEMPH has been studied as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to reduce oxidative stress and neuroinflammation. In infectious diseases, FEMPH has been shown to have antiviral and antibacterial properties.

properties

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-7-9(2)14-12(13-8)16-15-10(3)11-5-4-6-17-11/h4-7H,1-3H3,(H,13,14,16)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHHIVLCEBMXTI-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=C(C)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C(\C)/C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-furyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone

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